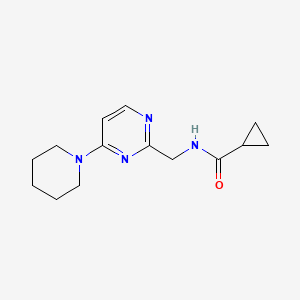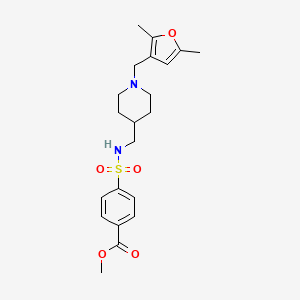
methyl 4-(N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)sulfamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of this exact compound, related compounds have been synthesized through various methods. For instance, catalytic protodeboronation of pinacol boronic esters has been reported . This method utilizes a radical approach and is paired with a Matteson–CH2–homologation .Applications De Recherche Scientifique
Metabolism and Enzymatic Activity
Methyl 4-(N-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)sulfamoyl)benzoate, due to its complex structure, has implications in enzymatic studies, particularly focusing on metabolic pathways involving cytochrome P450 enzymes. Hvenegaard et al. (2012) explored the oxidative metabolism of a novel antidepressant, highlighting the roles of various CYP enzymes in the metabolic conversion processes. This research underscores the importance of understanding the metabolic fate of complex molecules, which can inform drug development and therapeutic applications (Hvenegaard et al., 2012).
Chemical Synthesis and Reactions
The synthesis and reactions of heterocycles, as investigated by Chaloupka et al. (1977), provide insights into the chemical behaviors of complex molecules under various conditions. Such studies are fundamental in the development of new chemical entities with potential application in drug discovery, showcasing the versatility of organic synthesis techniques (Chaloupka et al., 1977).
Donor-Acceptor Interactions
Research into donor-acceptor interactions in naphthalimides by McAdam et al. (2003) sheds light on the structural and electronic properties critical for the development of novel materials with potential applications in electronics and photonics. Such studies contribute to the broader field of materials science, emphasizing the role of organic molecules in developing new technologies (McAdam et al., 2003).
Antimicrobial and Photochemical Applications
Makki et al. (2010) reported on the synthesis and applications of polyfunctional organic systems, highlighting their antimicrobial properties and potential uses as photochemical probes. This research illustrates the intersection of organic chemistry and biomedical applications, offering pathways to novel treatments and diagnostic tools (Makki et al., 2010).
Pharmacological Effects
While direct studies on the specific compound of interest were not identified, related research into the effects of similar molecules on rat gastric acid secretion by Pinelli et al. (1981) provides a foundation for understanding how structural elements influence biological activity. Such investigations are crucial for the rational design of drugs targeting specific physiological processes (Pinelli et al., 1981).
Propriétés
IUPAC Name |
methyl 4-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S/c1-15-12-19(16(2)28-15)14-23-10-8-17(9-11-23)13-22-29(25,26)20-6-4-18(5-7-20)21(24)27-3/h4-7,12,17,22H,8-11,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBXKOPIMIMVDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN2CCC(CC2)CNS(=O)(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)sulfamoyl)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

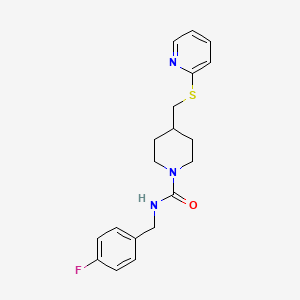
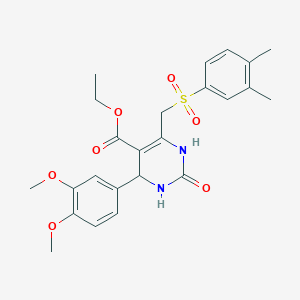
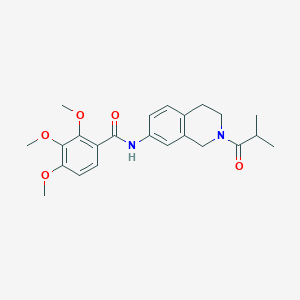
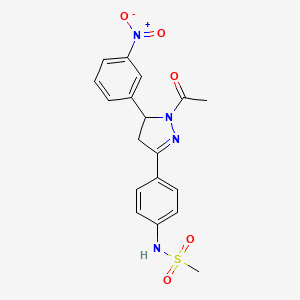

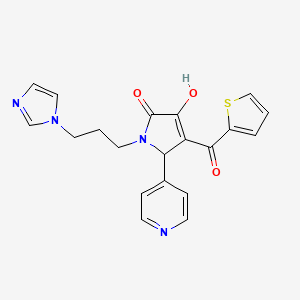

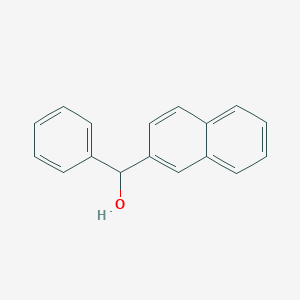

![benzo[d][1,3]dioxol-5-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2961399.png)
![(6R,7R)-7-Amino-2-ethyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride](/img/structure/B2961401.png)

